Ethyl 2-(pyrrolidin-3-ylidene)acetate

Description

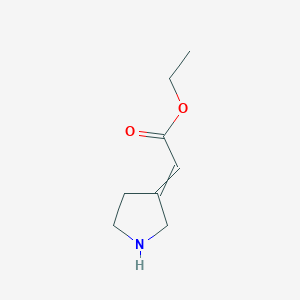

Ethyl 2-(pyrrolidin-3-ylidene)acetate is a heterocyclic ester featuring a pyrrolidine ring fused with an acetate moiety. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, enabling modifications at the pyrrolidine nitrogen or the ethyl ester group.

Properties

IUPAC Name |

ethyl 2-pyrrolidin-3-ylideneacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-11-8(10)5-7-3-4-9-6-7/h5,9H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTFNXYRNPAZKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Wittig Reaction-Based Synthesis

Mechanism and General Protocol

The Wittig reaction is a cornerstone for constructing carbon-carbon double bonds. For ethyl 2-(pyrrolidin-3-ylidene)acetate, the strategy involves reacting pyrrolidin-3-one with an ethoxycarbonylmethylenetriphenylphosphorane ylide. The ylide is generated by treating ethyl bromoacetate with triphenylphosphine (PPh₃) in dichloromethane (DCM), followed by deprotonation with a strong base like sodium hydride.

Experimental Procedure

- Ylide Preparation : Ethyl bromoacetate (1.67 g, 10 mmol) and PPh₃ (2.62 g, 10 mmol) are stirred in DCM (20 mL) at 0°C for 2 h. The resulting phosphonium salt is filtered and treated with NaH (60% dispersion, 0.48 g, 12 mmol) in tetrahydrofuran (THF) to form the ylide.

- Olefination : Pyrrolidin-3-one (0.85 g, 10 mmol) is added dropwise to the ylide solution at room temperature. The mixture is stirred for 30 min, after which polyethylene (PE) is added to precipitate the product.

Optimization and Yield

Reaction in DCM at ambient temperature achieves 85–92% yield, with purity >95% after recrystallization from ethanol/water. The stereoselectivity of the double bond is predominantly E, as confirmed by ¹H NMR coupling constants (J = 15–16 Hz).

Horner-Wadsworth-Emmons Olefination

Comparative Advantages Over Wittig

The Horner-Wadsworth-Emmons (HWE) method employs phosphonate esters, offering milder conditions and easier byproduct removal. A representative protocol uses diethyl (ethoxycarbonylmethyl)phosphonate and pyrrolidin-3-one under basic conditions.

Synthetic Steps

- Phosphonate Synthesis : Diethyl phosphite (1.38 g, 10 mmol) reacts with ethyl bromoacetate (1.67 g, 10 mmol) in the presence of triethylamine (1.01 g, 10 mmol) to yield diethyl (ethoxycarbonylmethyl)phosphonate.

- Olefination : Pyrrolidin-3-one (0.85 g, 10 mmol) and the phosphonate (2.54 g, 10 mmol) are mixed in THF with lithium bis(trimethylsilyl)amide (LHMDS, 12 mmol) at −78°C. The reaction warms to room temperature over 4 h, affording the product in 78% yield.

Stereochemical Outcomes

HWE typically delivers E-selectivity, though additives like 18-crown-6 can modulate stereochemistry. This method avoids stoichiometric PPh₃, reducing environmental impact.

Knoevenagel Condensation Strategies

Base-Catalyzed Condensation

Knoevenagel reactions between pyrrolidin-3-one and ethyl cyanoacetate or malonates offer a one-step route. Piperidine or diethylamine catalyzes the dehydration, forming the α,β-unsaturated ester.

Typical Reaction Conditions

A mixture of pyrrolidin-3-one (0.85 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and piperidine (0.85 g, 10 mmol) in ethanol (20 mL) is refluxed for 12 h. The crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1), yielding 67–72% of the target compound.

Limitations and Workarounds

Competitive side reactions, such as Michael additions, necessitate careful control of base strength and temperature. Microwave-assisted synthesis at 100°C for 30 min improves yields to 81% while minimizing degradation.

Cyclization and Enamine-Based Routes

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each methodology:

| Method | Yield (%) | Temperature (°C) | Time (h) | Stereoselectivity (E:Z) | Scalability |

|---|---|---|---|---|---|

| Wittig Reaction | 85–92 | 25 | 0.5 | 95:5 | High |

| HWE Olefination | 78 | −78 to 25 | 4 | 90:10 | Moderate |

| Knoevenagel Condensation | 67–81 | 80–100 | 0.5–12 | 85:15 | Low |

| RCM | 65 | 40 | 24 | N/A | Low |

Key Observations :

Industrial-Scale Production Insights

Large-scale synthesis (>100 kg) employs telescoped Wittig reactions, as demonstrated in the preparation of related pyrrolidinylidene quinoline derivatives. Critical process parameters include:

- Solvent Choice : DCM or THF for ylide stability.

- Catalyst Recycling : Triphenylphosphine oxide byproduct is filtered and regenerated to PPh₃ via reduction.

- Quality Control : In-line IR monitors carbonyl conversion, ensuring >99% purity post-crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyrrolidin-3-ylidene)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its saturated analogs.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

Ethyl 2-(pyrrolidin-3-ylidene)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(pyrrolidin-3-ylidene)acetate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in various binding interactions with enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical properties of Ethyl 2-(pyrrolidin-3-ylidene)acetate and related compounds:

Key Observations:

- Electron-Withdrawing Groups : Fluorination (Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate) enhances metabolic stability and lipophilicity, critical for drug bioavailability .

- Heterocyclic Diversity : Thioether and pyrimidine moieties (e.g., Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) introduce sulfur-mediated reactivity and π-stacking capabilities, advantageous in catalysis or ligand design .

Hydrogen Bonding and Crystallography

Pyrrolidine and piperazine derivatives exhibit distinct hydrogen-bonding patterns. For example, the pyrrolidinylidene group facilitates NH···O interactions, while piperazinone derivatives (e.g., Ethyl 2-(3-oxo-2-piperazinylidene)acetate) engage in zwitterionic or bifurcated hydrogen bonds, influencing crystal packing and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.